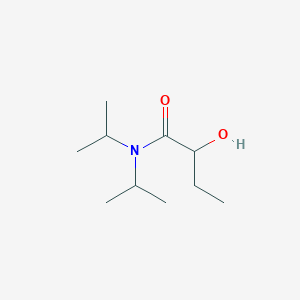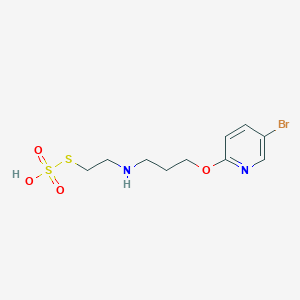![molecular formula C6H15LiS2Si B14656412 Lithium, [bis(methylthio)(trimethylsilyl)methyl]- CAS No. 53369-90-7](/img/structure/B14656412.png)
Lithium, [bis(methylthio)(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is an organolithium compound that features both silicon and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of (trimethylsilyl)methyl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiCH2Cl+2Li→(CH3)3SiCH2Li+LiCl
This reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified by distillation or sublimation.
Chemical Reactions Analysis
Types of Reactions
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [bis(methylthio)(trimethylsilyl)methyl]- include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents such as THF or hexane under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving Lithium, [bis(methylthio)(trimethylsilyl)methyl]- depend on the specific reaction conditions and reagents used. Common products include substituted organosilicon compounds and various carbon-lithium intermediates.
Scientific Research Applications
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which Lithium, [bis(methylthio)(trimethylsilyl)methyl]- exerts its effects involves the formation of reactive intermediates that can participate in a variety of chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the trimethylsilyl group enhances its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different applications.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but differs in its specific reactivity and applications.
Uniqueness
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct reactivity and stability compared to other organolithium compounds. This makes it particularly useful in specialized synthetic applications and research contexts.
Properties
CAS No. |
53369-90-7 |
|---|---|
Molecular Formula |
C6H15LiS2Si |
Molecular Weight |
186.4 g/mol |
IUPAC Name |
lithium;bis(methylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C6H15S2Si.Li/c1-7-6(8-2)9(3,4)5;/h1-5H3;/q-1;+1 |
InChI Key |
ZPMWHNMEBGXOOI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-](SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)


![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
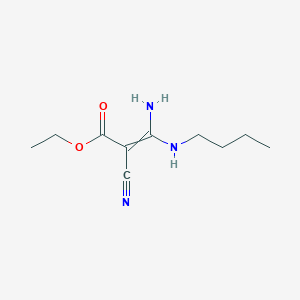
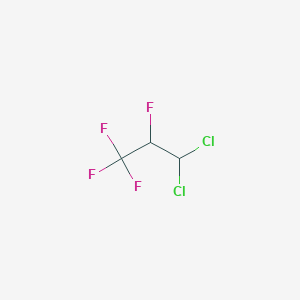
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
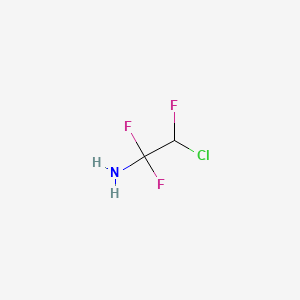

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
